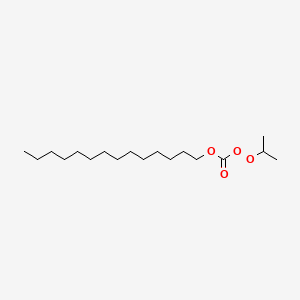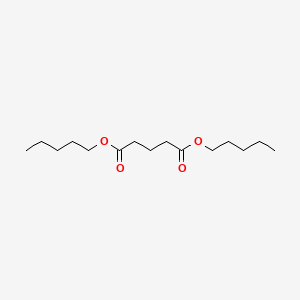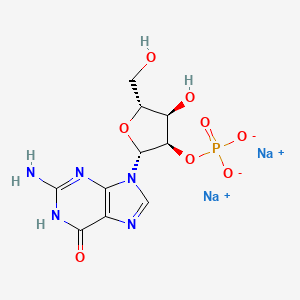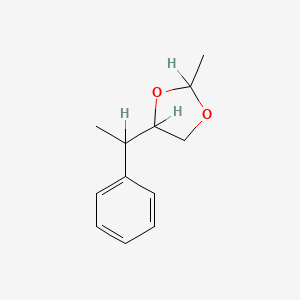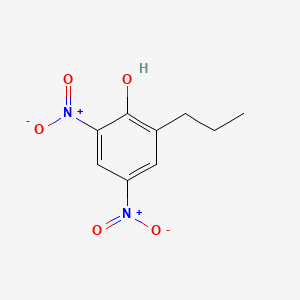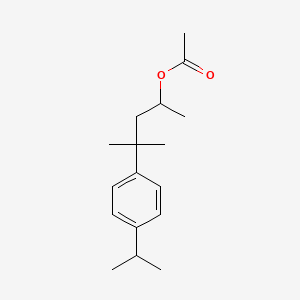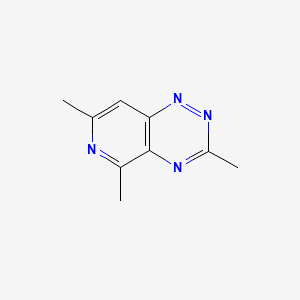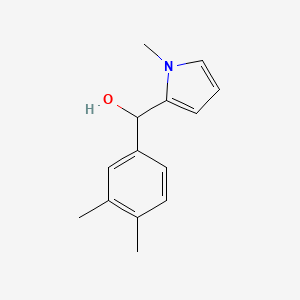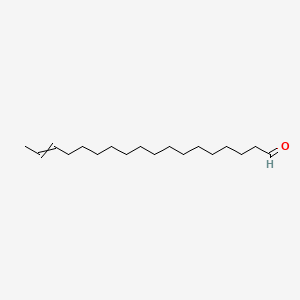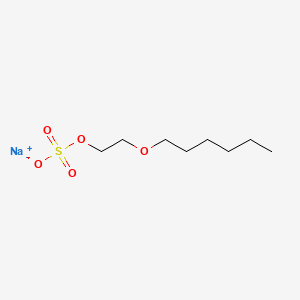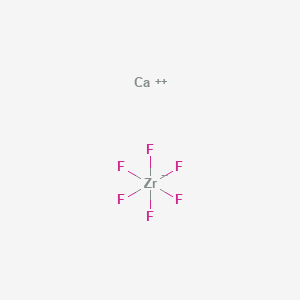
7-Hexadecenedioic acid, (7Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexadecenedioic acid, (7Z)-, typically involves the use of unsaturated fatty acids as starting materials. One common method is the oxidative cleavage of oleic acid, which can be achieved using reagents such as potassium permanganate (KMnO4) or ozone (O3). The reaction conditions often include a solvent like acetone or dichloromethane and are carried out at low temperatures to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the production of 7-Hexadecenedioic acid, (7Z)-, may involve the catalytic hydrogenation of unsaturated fatty acids followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while oxidation can be performed using air or oxygen in the presence of a catalyst like cobalt acetate.
Chemical Reactions Analysis
Types of Reactions: 7-Hexadecenedioic acid, (7Z)-, undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms adjacent to the carboxylic acid groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3), or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
7-Hexadecenedioic acid, (7Z)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its role in cellular metabolism and as a component of lipid membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics and as a precursor for surfactants and lubricants.
Mechanism of Action
The mechanism of action of 7-Hexadecenedioic acid, (7Z)-, involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with no double bonds.
Oleic acid: A monounsaturated fatty acid with a double bond at the 9th position.
7-Hexadecenoic acid: A monounsaturated fatty acid with a double bond at the 7th position but only one carboxylic acid group.
Uniqueness: 7-Hexadecenedioic acid, (7Z)-, is unique due to its dicarboxylic nature and the specific position of the double bond. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its monocarboxylic or saturated counterparts.
Properties
CAS No. |
253687-18-2 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
(Z)-hexadec-7-enedioic acid |
InChI |
InChI=1S/C16H28O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1,3H,2,4-14H2,(H,17,18)(H,19,20)/b3-1- |
InChI Key |
NJNZHDLLCUGGBQ-IWQZZHSRSA-N |
Isomeric SMILES |
C(CCC/C=C\CCCCCC(=O)O)CCCC(=O)O |
Canonical SMILES |
C(CCCC=CCCCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


